2-Chloropyridine-4-sulfinic acid
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Overview
Description
2-Chloropyridine-4-sulfinic acid is a chemical compound that belongs to the class of organosulfur compounds It is characterized by the presence of a sulfinic acid group attached to the fourth position of a chloropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloropyridine-4-sulfinic acid typically involves the chlorination of pyridine derivatives followed by sulfonation. One common method includes the reaction of 2-chloropyridine with sulfur dioxide in the presence of a catalyst to introduce the sulfinic acid group . Another approach involves the use of phosphoryl chloride to chlorinate 2-hydroxypyridine, followed by sulfonation .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The process generally involves the chlorination of pyridine derivatives under controlled conditions, followed by sulfonation using sulfur dioxide or other sulfonating agents .
Chemical Reactions Analysis
Types of Reactions: 2-Chloropyridine-4-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfinic acid group to a sulfide.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-Chloropyridine-4-sulfinic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloropyridine-4-sulfinic acid involves its interaction with specific molecular targets and pathways. The sulfinic acid group can act as a nucleophile, participating in various biochemical reactions. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .
Comparison with Similar Compounds
2-Chloropyridine: A precursor in the synthesis of 2-Chloropyridine-4-sulfinic acid, used in the production of fungicides and insecticides.
3-Chloropyridine: Another isomer with similar applications but different reactivity due to the position of the chlorine atom.
4-Chloropyridine: Used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness: this compound is unique due to the presence of both a chlorine atom and a sulfinic acid group on the pyridine ring. This combination imparts distinct chemical properties, making it valuable in specific synthetic and research applications .
Properties
Molecular Formula |
C5H4ClNO2S |
---|---|
Molecular Weight |
177.61 g/mol |
IUPAC Name |
2-chloropyridine-4-sulfinic acid |
InChI |
InChI=1S/C5H4ClNO2S/c6-5-3-4(10(8)9)1-2-7-5/h1-3H,(H,8,9) |
InChI Key |
PSXGONPXLFPJEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1S(=O)O)Cl |
Origin of Product |
United States |
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